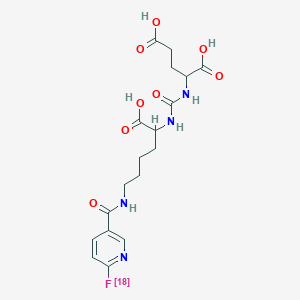

(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid

Description

(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid is a complex organic compound that has garnered significant interest in various scientific fields

Properties

Molecular Formula |

C18H23FN4O8 |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

2-[[1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/i19-1 |

InChI Key |

OLWVRJUNLXQDSP-AWDFDDCISA-N |

Isomeric SMILES |

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)[18F] |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid typically involves multiple steps, starting with the preparation of the nicotinamide derivative. The introduction of the fluorine-18 isotope is achieved through nucleophilic substitution reactions, often using precursors like [18F]fluoride. The reaction conditions are carefully controlled to ensure the incorporation of the radioactive isotope without significant loss of activity.

Industrial Production Methods

Industrial production of this compound requires stringent conditions to handle the radioactive materials safely. Automated synthesis modules are often employed to minimize human exposure and ensure reproducibility. These modules are designed to perform the synthesis under sterile and controlled environments, adhering to regulatory standards for radiopharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine-18 isotope.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as [18F]fluoride and various halogenating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Widely used in positron emission tomography (PET) imaging to diagnose and monitor diseases.

Industry: Utilized in the development of new radiopharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid primarily involves its interaction with specific molecular targets in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, providing detailed images of the body’s internal structures. The compound’s molecular structure allows it to bind to specific receptors or enzymes, facilitating targeted imaging.

Comparison with Similar Compounds

Similar Compounds

(((S)-1-carboxy-5-(6-(fluoro-19F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid: Similar structure but with a non-radioactive fluorine isotope.

(((S)-1-carboxy-5-(6-(iodo-123I)nicotinamido)pentyl)carbamoyl)-L-glutamic acid: Uses iodine-123 instead of fluorine-18 for imaging purposes.

Uniqueness

The primary uniqueness of (((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid lies in its use of the fluorine-18 isotope, which provides high-resolution images due to its positron emission properties. This makes it particularly valuable in medical diagnostics, offering advantages over other imaging agents that use different isotopes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.